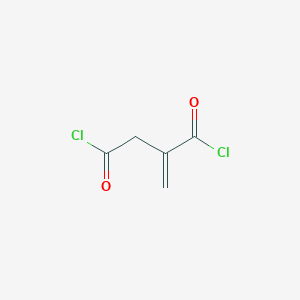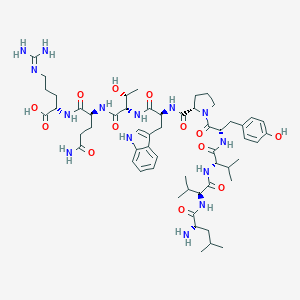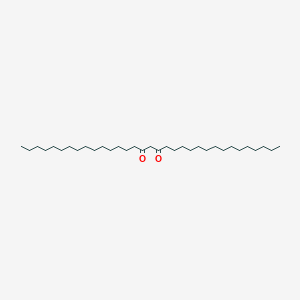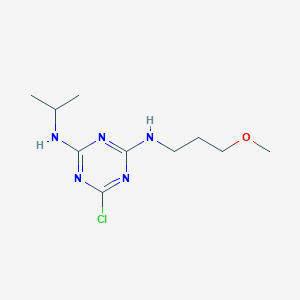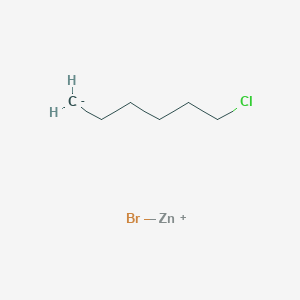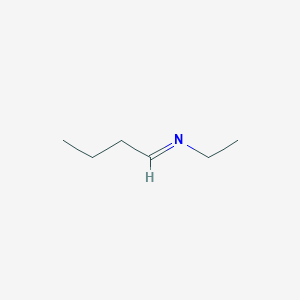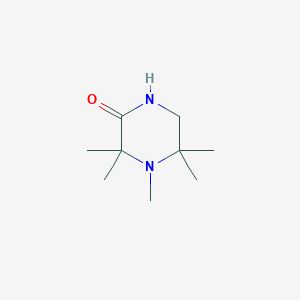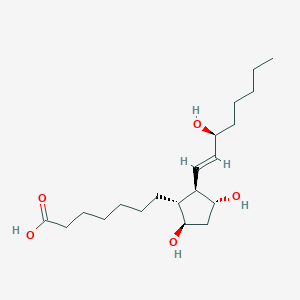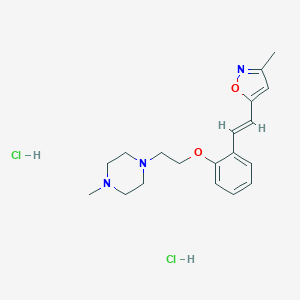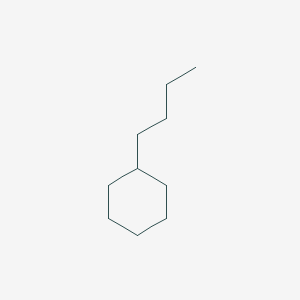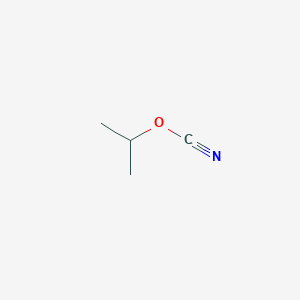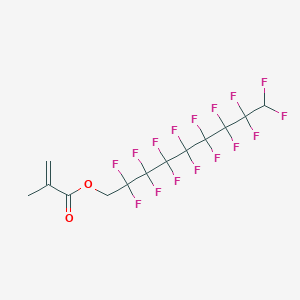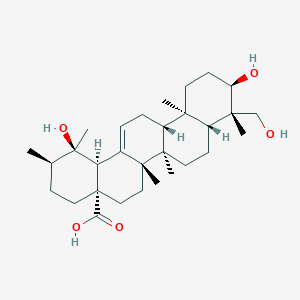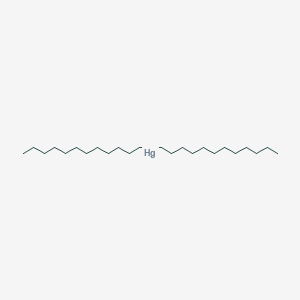
Didodecylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecylmercury, also known as DDM, is a chemical compound that has been used in scientific research for many years. It is a surfactant that is commonly used to solubilize membrane proteins and is known to be a potent inhibitor of ATPase activity. DDM has been found to have several advantages and limitations for lab experiments, making it an important tool for researchers in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of didodecylmercury is not fully understood, but it is believed to interact with the hydrophobic regions of membrane proteins, disrupting the lipid bilayer and allowing the protein to be solubilized. Didodecylmercury is also known to interact with the transmembrane domains of proteins, stabilizing them in a detergent micelle.
Effets Biochimiques Et Physiologiques
Didodecylmercury is known to have several biochemical and physiological effects. It has been shown to disrupt the lipid bilayer of cells, leading to membrane damage and cell death. Didodecylmercury has also been found to inhibit the activity of ATPases, which are enzymes that hydrolyze ATP to provide energy for cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using didodecylmercury in lab experiments is its ability to solubilize membrane proteins without denaturing them. Didodecylmercury is also known to be a potent inhibitor of ATPase activity, making it a valuable tool for studying the function of membrane-bound enzymes. However, Didodecylmercury has some limitations, including its potential toxicity and the fact that it can interfere with certain biochemical assays.
Orientations Futures
There are several future directions for research on didodecylmercury. One area of interest is the development of new surfactants that can solubilize membrane proteins with greater efficiency and specificity. Another area of research is the study of the effects of Didodecylmercury on the structure and function of membrane proteins, as well as its potential use as a therapeutic agent for certain diseases. Finally, there is a need for further research on the potential toxicity of Didodecylmercury and its effects on the environment.
Méthodes De Synthèse
Didodecylmercury can be synthesized by reacting mercury with dodecyl bromide in the presence of a palladium catalyst. The reaction produces a mixture of mono- and didodecylmercury, which can be separated by chromatography. The final product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Didodecylmercury has been widely used in scientific research as a detergent to solubilize and stabilize membrane proteins. It is known to be a potent inhibitor of ATPase activity, making it a valuable tool for studying the function of membrane-bound enzymes. Didodecylmercury has also been used to study the structure and function of ion channels, transporters, and receptors.
Propriétés
Numéro CAS |
10217-68-2 |
|---|---|
Nom du produit |
Didodecylmercury |
Formule moléculaire |
C24H50Hg |
Poids moléculaire |
539.2 g/mol |
Nom IUPAC |
didodecylmercury |
InChI |
InChI=1S/2C12H25.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3; |
Clé InChI |
SIKMYRLHKSUYRD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
Autres numéros CAS |
10217-68-2 |
Pictogrammes |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonymes |
DIDODECYLMERCURY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
